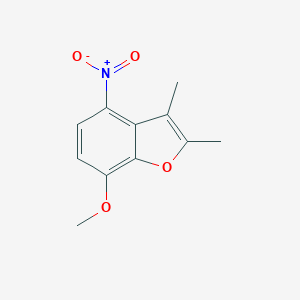

7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran

説明

7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran (CAS: 15868-62-9) is a benzofuran derivative characterized by a fused bicyclic aromatic structure. Its molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 221.209 g/mol. Key physical properties include a density of 1.265 g/cm³, a boiling point of 373.8°C, and a flash point of 179.9°C . The compound features a methoxy group at position 7, methyl groups at positions 2 and 3, and a nitro group at position 4. These substituents influence its electronic and steric properties, making it a subject of interest in synthetic organic chemistry and materials science.

特性

IUPAC Name |

7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6-7(2)16-11-9(15-3)5-4-8(10(6)11)12(13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJRNAWRIUWZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C=CC(=C12)[N+](=O)[O-])OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363253 | |

| Record name | 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15868-62-9 | |

| Record name | 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the appropriate substituted phenol or aniline derivative.

Cyclization: The substituted phenol or aniline undergoes cyclization to form the benzofuran core.

Functional Group Introduction: The methoxy, dimethyl, and nitro groups are introduced through various organic reactions such as nitration, methylation, and etherification.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency .

化学反応の分析

7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran core or the substituents

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry

Anti-Cancer Activity

Research indicates that 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran exhibits antiproliferative effects against various cancer cell lines. Its structural features facilitate interactions with biological targets, making it a candidate for drug development aimed at treating cancers. Studies have shown that derivatives of benzofuran compounds can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antiviral Properties

The compound also demonstrates potential antiviral activity. Benzofuran derivatives have been explored for their ability to inhibit viral replication and could serve as lead compounds in antiviral drug development.

Antimicrobial Applications

Benzofuran compounds are recognized for their antimicrobial properties. This compound may contribute to the development of new antimicrobial agents effective against resistant strains of bacteria and fungi. Research has highlighted the effectiveness of benzofuran derivatives in inhibiting various pathogens, establishing a foundation for future studies .

Organic Semiconducting Materials

The compound's unique structure makes it suitable for applications in organic electronics. Its functional groups allow for modification and integration into organic semiconductors, which are essential in the development of flexible electronic devices, solar cells, and light-emitting diodes (LEDs). The ability to tune its electronic properties through chemical modifications opens avenues for innovative material design.

Synthesis of Natural Products

This compound serves as a versatile building block in synthetic organic chemistry. It can be utilized in the total synthesis of natural products containing benzofuran rings, which are known for their diverse biological activities. The compound's reactivity allows it to participate in various synthetic transformations, facilitating the creation of complex molecules with potential therapeutic applications .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylbenzofuran | Methyl group at position 2 | Antimicrobial properties |

| 6-Methoxybenzofuran | Methoxy group at position 6 | Anticancer activity |

| 5-Nitrobenzofuran | Nitro group at position 5 | Anti-inflammatory effects |

| 4-Hydroxybenzofuran | Hydroxyl group at position 4 | Antioxidant properties |

| This compound | Methoxy, nitro, and dimethyl substituents | Enhanced biological activity |

The comparative analysis highlights that this compound possesses a unique combination of substituents that may enhance its biological activity compared to its analogs.

Case Studies

Several studies have documented the efficacy of benzofuran derivatives in various therapeutic contexts:

- Anticancer Studies : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involved induction of apoptosis and disruption of cell cycle progression.

- Antiviral Research : Another study focused on the antiviral potential of benzofurans against HIV and other viruses, indicating that certain modifications could enhance their inhibitory effects on viral replication.

- Antimicrobial Activity : Research indicated that specific derivatives exhibited potent activity against gram-positive and gram-negative bacteria, suggesting a promising avenue for developing new antibiotics.

作用機序

The mechanism of action of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can participate in redox reactions, affecting cellular processes. The methoxy and dimethyl groups can influence the compound’s binding affinity and selectivity for its molecular targets .

類似化合物との比較

Comparison with Similar Compounds

Benzofuran derivatives share a common aromatic core but exhibit diverse properties based on substituent patterns. Below is a detailed comparison of 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran with structurally related compounds.

Table 1: Structural and Physical Properties of Selected Benzofuran Derivatives

Key Differences and Implications

Substituent Effects on Reactivity The nitro group at position 4 in the target compound is a strong electron-withdrawing group, enhancing electrophilic substitution resistance compared to Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate, which has an electron-donating amino group at position 7 .

7-Methoxy-3-phenyl-4-methylcoumarin () replaces the benzofuran oxygen with a lactone ring, shifting applications toward fluorescence or photochemical uses .

Thermal and Solubility Properties

- The target compound’s high boiling point (373.8°C ) reflects strong intermolecular forces due to nitro and methoxy groups, whereas the coumarin derivative’s lower melting point (106–107°C ) suggests weaker packing efficiency .

Research Findings

- Synthetic Applications : The nitro group in this compound facilitates further functionalization, such as reduction to amines or participation in cycloaddition reactions .

- Biological Relevance : Chloroethyl-substituted analogs (e.g., ) are explored for antitumor activity, whereas dihydro derivatives () may serve as intermediates for pharmaceuticals .

生物活性

7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran is a member of the benzofuran family, characterized by a fused benzene and furan ring system. The presence of various substituents such as methoxy, dimethyl, and nitro groups significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C11H11NO4

- CAS Number : 15868-62-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of Substituted Phenol or Aniline : This serves as the starting material.

- Cyclization : The formation of the benzofuran core.

- Functional Group Introduction : Incorporation of methoxy, dimethyl, and nitro groups through reactions like nitration and methylation.

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. For instance:

- A study demonstrated that various benzofuran compounds showed promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 2 µg/mL to 8 µg/mL .

- Another study highlighted the synthesis of derivatives with improved activity against gram-positive and gram-negative bacteria, with MIC values comparable to standard antibiotics .

Anticancer Activity

This compound has been evaluated for its anticancer properties:

- In vitro studies showed that certain benzofuran derivatives exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), ME-180 (cervical cancer), and HT-29 (colon cancer) cells. The introduction of methyl and methoxy groups at specific positions on the benzofuran ring enhanced antiproliferative activity significantly .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- The nitro group can participate in redox reactions, affecting cellular processes.

- The methoxy and dimethyl groups influence the compound's binding affinity and selectivity for molecular targets, potentially modulating enzyme activity or receptor interactions .

Case Study 1: Antimycobacterial Activity

A series of benzofuran derivatives were synthesized and tested for their antimycobacterial properties against M. tuberculosis. Compounds with ortho-hydroxyl substitutions exhibited enhanced activity, suggesting that structural modifications can significantly impact efficacy .

Case Study 2: Cytotoxicity Against Cancer Cells

In a study assessing the cytotoxic effects on cancer cell lines, compounds derived from benzofurans demonstrated potent inhibitory effects with GI50 values often below 1 µM. Structural variations such as methylation at specific sites were crucial for enhancing anti-proliferative effects .

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Metathesis | Grubbs II, DCM, 40°C | 75–85 | |

| Nitration | HNO₃, H₂SO₄, 0°C | 60–70 | Synthetic protocol adaptation |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Use a combination of:

- 1H/13C NMR : Identify substituent positions (e.g., methoxy at C7, nitro at C4) via chemical shifts and splitting patterns. For example, methoxy protons typically appear as singlets at δ 3.8–4.0 ppm .

- HPLC-MS : Confirm purity and molecular ion ([M+H]⁺) using reverse-phase C18 columns and ESI ionization.

- X-ray crystallography (if crystalline): Resolve stereochemistry, as demonstrated for benzofuran derivatives in .

Advanced: How can enantioselective synthesis challenges for nitro-substituted benzofurans be addressed?

Answer:

The nitro group’s electron-withdrawing nature complicates stereocontrol. Strategies include:

Chiral auxiliaries : Use (S)-BINOL-derived catalysts to direct asymmetric cyclization .

Kinetic resolution : Employ lipases or chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers post-synthesis .

Computational modeling : Predict steric/electronic effects of nitro groups on transition states using DFT calculations (e.g., Gaussian 16) .

Key Data : For a similar compound, (S)-enantiomers showed 92% ee via HPLC analysis .

Advanced: How to resolve contradictory NMR data during structural elucidation?

Answer:

Discrepancies often arise from dynamic effects or impurities. Mitigation steps:

2D NMR : Use HSQC and HMBC to confirm connectivity. For example, HMBC correlations between methoxy protons and C7 resolve positional ambiguity .

Variable-temperature NMR : Identify rotamers or conformational exchange (e.g., broadening of nitro group signals at higher temps).

Comparative analysis : Cross-reference with crystallographic data (e.g., C–O bond lengths in ).

Advanced: What computational approaches predict the nitro group’s electronic effects on reactivity?

Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to assess nitro group’s electron-withdrawing impact on ring electrophilicity .

- Frontier molecular orbital (FMO) analysis : Compare HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attacks.

- MD simulations : Model solvation effects (e.g., in DMSO) on nitro group orientation .

Example : Nitro groups reduce HOMO energy by ~1.5 eV, increasing oxidative stability .

Advanced: How to evaluate bioactivity in nitro-substituted benzofurans?

Answer:

Design assays targeting:

Antimicrobial activity : Use microdilution assays (e.g., MIC against S. aureus).

Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa), noting IC₅₀ values.

Mechanistic studies : Probe nitroreductase-mediated activation via fluorescence quenching .

Q. Table 2: Bioactivity Data for Analogous Benzofurans

| Compound | Assay | Result (IC₅₀) | Reference |

|---|---|---|---|

| 7-Methoxy derivative | Antifungal (C. albicans) | 12.5 μM | |

| Nitro-substituted analog | Cytotoxicity (HeLa) | 8.7 μM |

Advanced: What strategies optimize crystallization for X-ray analysis of nitro-benzofurans?

Answer:

- Solvent selection : Use slow evaporation in ethyl acetate/hexane (1:3) to enhance crystal growth .

- Temperature gradients : Cool from 50°C to 4°C at 0.5°C/hour.

- Co-crystallization : Add thiourea to stabilize π-π stacking interactions .

Example : A 7-iodo-benzofuran derivative crystallized in the P2₁/c space group with R-factor = 0.039 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。